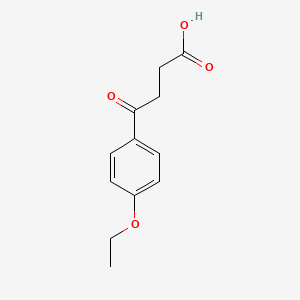

4-(4-Ethoxyphenyl)-4-oxobutanoic acid

説明

特性

IUPAC Name |

4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMFVOXVXQBEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352400 | |

| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-37-3 | |

| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 4 Ethoxyphenyl 4 Oxobutanoic Acid

Established Synthetic Pathways to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

The creation of this compound is primarily achieved through electrophilic aromatic substitution, with various methodologies developed to optimize yield, purity, and environmental sustainability.

Friedel-Crafts Acylation Approaches utilizing succinic anhydride (B1165640) and ethoxybenzene derivatives

The most direct and widely employed method for synthesizing this compound and its analogues is the Friedel-Crafts acylation. sigmaaldrich.comscience-revision.co.uk This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. vedantu.com In this specific synthesis, ethoxybenzene (phenetole) serves as the aromatic substrate, and succinic anhydride is the acylating agent. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). wikipedia.org

The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly reactive acylium ion electrophile. vedantu.comstackexchange.com

Electrophilic Attack : The electron-rich ethoxybenzene ring attacks the acylium ion. The ethoxy group is an ortho-, para-directing activator, leading to substitution primarily at the para position due to less steric hindrance.

Rearomatization : The intermediate carbocation loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. stackexchange.com

Analogous reactions, such as the acylation of toluene (B28343) with succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid, are well-documented and follow the same fundamental pathway. wikipedia.org

Multi-step Organic Reactions in the Synthesis of this compound derivatives

Beyond its initial synthesis, this compound serves as a starting material for a variety of derivatives through multi-step reaction sequences. These transformations leverage the compound's dual functionality (a ketone and a carboxylic acid) to build more complex molecular architectures.

A notable example is the synthesis of pyrrolone derivatives. Research has shown that 4-aryl-4-oxobutanoic acids can undergo microwave-mediated, multi-component condensation reactions with primary amines, such as benzylamine, to furnish substituted pyrrolones. researchgate.net This domino reaction involves the initial formation of an amide or imine, followed by an intramolecular cyclization and dehydration, showcasing a sophisticated use of the parent oxoacid to generate heterocyclic systems. researchgate.net Similarly, other complex derivatives can be accessed by sequential reactions targeting the carboxylic acid and ketone moieties. epo.orggoogle.com

Comparison of Synthetic Methodologies: Efficiency, Yield, and Selectivity

Modern approaches have sought to overcome these limitations. A key innovation has been the use of alternative solvents. For instance, employing dichlorobenzenes as the solvent for the acylation of alkoxybenzenes has been shown to improve yields and selectivity. google.com The high solubility of undesired ortho- and meta-isomers in dichlorobenzene allows for the isolation of the desired para-isomer in high purity (over 99%) simply by filtration. google.com

More recently, mechanochemical (solvent-free) methods have been developed. These techniques, which involve ball-milling the reactants with a solid catalyst, offer a more environmentally friendly alternative by eliminating bulk solvents. beilstein-journals.org In some cases, such as the acylation of pyrene (B120774) with succinic anhydride, mechanochemistry has demonstrated remarkably better yields compared to traditional solution-phase reactions (40% vs. 6%). beilstein-journals.org

Below is a comparative table of different synthetic approaches:

| Methodology | Catalyst | Solvent | Advantages | Disadvantages |

| Traditional Friedel-Crafts | AlCl₃ | Benzene (B151609), CS₂, Nitrobenzene (B124822) | Well-established procedure. | Use of toxic/flammable solvents; often complex workup; moderate yields. google.com |

| Improved Friedel-Crafts | AlCl₃, SnCl₄, etc. | Dichlorobenzenes | High yield and high para-selectivity; easier product isolation. google.com | Still relies on halogenated solvents. |

| Mechanochemical (Solvent-Free) | AlCl₃ | None (solid-state milling) | Environmentally friendly (no bulk solvent); can lead to higher yields. beilstein-journals.org | Substrate-dependent reactivity; may require specialized equipment. |

Functional Group Transformations and Modifications of this compound

The presence of both a carboxylic acid and a ketone functional group makes this compound a valuable building block for further chemical synthesis.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is readily transformed into a range of other functional groups. Standard derivatization reactions include:

Esterification : Reaction with an alcohol (e.g., ethanol) under acidic catalysis yields the corresponding ester. This is a common strategy for protecting the carboxylic acid or modifying the compound's solubility.

Amide Formation : Condensation with an amine (R-NH₂) forms an amide. As seen in the synthesis of pyrrolones, this reaction can be the first step in a more complex domino sequence. researchgate.net

Acid Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride. This derivative can then be used in a variety of acylation reactions. google.com

Anhydride Formation : Dehydration, for instance by heating with acetic anhydride, can produce a mixed or symmetrical anhydride, which is also a reactive acylating agent.

Reactions Involving the Ketone Functionality

The ketone group (C=O) within the butanoic acid chain is also a site for various chemical modifications, primarily reduction and condensation reactions.

Reduction to an Alkane : The ketone can be completely reduced to a methylene (B1212753) group (-CH₂-) to yield 4-(4-ethoxyphenyl)butanoic acid. This is typically achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation is also effective; for example, the ketone in the analogous 4-(4-methoxyphenyl)-4-oxobutyric acid is reduced using hydrogen gas over a palladium-on-carbon catalyst. google.com

Condensation Reactions : The ketone can react with amines and other nucleophiles. In the previously mentioned synthesis of pyrrolones from 4-aryl-4-oxobutanoic acids and benzylamines, the ketone carbonyl is a key participant in the cyclization process. researchgate.net

These selective transformations of the carboxylic acid and ketone groups allow chemists to use this compound as a scaffold to build a wide array of more complex molecules.

Modifications of the Ethoxyphenyl Moiety

The ethoxyphenyl group within this compound offers several avenues for structural modification to modulate the compound's properties. These modifications can include altering the alkoxy group or introducing additional substituents to the phenyl ring.

One common modification involves replacing the ethoxy group with other alkoxy groups, such as a methoxy (B1213986) group, to create analogs like 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid. This seemingly minor change can influence the compound's lipophilicity and metabolic stability. For instance, substituting the ethoxy group with a methoxy group can slightly decrease lipophilicity and potentially alter how the compound is metabolized due to differences in oxidative susceptibility.

Further modifications can involve the introduction of various substituents onto the phenyl ring. For example, the synthesis of 4-(2-ethyl-4-methoxyphenyl)-4-oxobutanoic acid introduces an ethyl group at the ortho position and a methoxy group at the para position of the phenyl ring. Such substitutions can significantly impact the molecule's steric and electronic properties.

Another derivatization strategy involves incorporating entirely different aromatic or heteroaromatic rings. An example is the synthesis of 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, where the ethoxyphenyl moiety is replaced by a more complex substituted thienyl ring. This type of modification introduces potential for π-π stacking interactions and increased steric bulk, which can affect properties like membrane permeability.

Synthesis of Key Derivatives and Analogs of this compound

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives and analogs. These synthetic efforts are often aimed at exploring structure-activity relationships and developing compounds with specific biological or chemical properties.

Substituted 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids

A notable class of derivatives is the substituted 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. The synthesis of these compounds typically involves the reaction of the corresponding 4-aryl- or 4-(thiophen-2-yl)-2,4-dioxobutanoic acids with furan-2-carbohydrazide. This reaction proceeds via condensation of the hydrazide with the 2-keto group of the butanoic acid derivative.

Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids via reaction with 2,4-dioxobut-2-enoic acids and furan-2-carbohydrazide

A synthetic route to substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids involves the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. researchgate.netresearchgate.net This method provides access to a range of derivatives where the substituent on the butanoic acid chain can be varied. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile, and upon heating, the hydrazide condenses with the enoic acid to form the desired product. researchgate.net These compounds can undergo further intramolecular cyclization in the presence of a dehydrating agent like propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netresearchgate.neturfu.ruurfu.ru

Pyrazoline Derivatives Containing this compound Scaffold

Pyrazoline heterocycles are known for their diverse biological activities. dergipark.org.trresearchgate.netijfmr.com The synthesis of pyrazoline derivatives incorporating the this compound scaffold can be achieved through multi-step sequences. A common approach involves the initial synthesis of chalcones (α,β-unsaturated ketones) from substituted acetophenones and aromatic aldehydes. dergipark.org.trijfmr.com These chalcones are then cyclized with hydrazine hydrate (B1144303) or its derivatives to form the pyrazoline ring. dergipark.org.trresearchgate.netijfmr.com For instance, a chalcone (B49325) derived from a substituted acetophenone (B1666503) and an aldehyde can react with hydrazine in the presence of a catalyst like acetic acid or in a solvent such as ethanol (B145695) to yield the corresponding pyrazoline. dergipark.org.trresearchgate.net

Other Functionalized 4-Oxobutanoic Acid Derivatives

The versatility of the 4-oxobutanoic acid structure allows for the synthesis of a wide range of other functionalized derivatives. For example, the reaction of 4-(4-acetamidophenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts acylation of acetanilide (B955) with succinic anhydride in the presence of a Lewis acid like aluminum chloride.

Furthermore, the core structure can be modified at the 2-position. For instance, 4-(4-ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid has been synthesized, incorporating a bulky indole (B1671886) substituent. chemicalbook.com

The butanoic acid chain itself can also be modified. For example, the Arndt-Eistert homologation of a Boc-protected amino acid can lead to the corresponding β-amino acid, as seen in the synthesis of (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid. orgsyn.org This highlights the potential for creating analogs with different chain lengths and functionalities.

Spectroscopic Characterization and Elucidation of 4 4 Ethoxyphenyl 4 Oxobutanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in its structure. Based on the molecular structure, the following proton signals are anticipated. The ethoxy group would present a triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene (B1212753) protons (-OCH ₂CH₃). The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets. The two methylene groups of the butanoic acid chain (-CH ₂CH ₂-) would be expected to show signals as triplets. The acidic proton of the carboxylic acid group (-COOH ) would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.4 | Triplet | -OCH₂CH ₃ |

| ~2.7 | Triplet | -COCH ₂CH₂COOH |

| ~3.3 | Triplet | -COCH₂CH ₂COOH |

| ~4.1 | Quartet | -OCH ₂CH₃ |

| ~6.9 | Doublet | Aromatic Protons |

| ~7.9 | Doublet | Aromatic Protons |

| ~12.0 | Broad Singlet | -COOH |

Note: These are predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. This would include signals for the two carbons of the ethoxy group, the six carbons of the aromatic ring (with four unique signals due to symmetry), the four carbons of the butanoic acid chain (including the two carbonyl carbons).

Table 2: Predicted ¹³C NMR Resonances for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~28 | -COC H₂CH₂COOH |

| ~33 | -COCH₂C H₂COOH |

| ~64 | -OC H₂CH₃ |

| ~114 | Aromatic CH |

| ~130 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~163 | Aromatic C-O (quaternary) |

| ~178 | C OOH |

| ~197 | Ar-C =O |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the ethoxy group, and the adjacent methylene groups in the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity of quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected from the aromatic protons to the carbonyl carbon of the ketone.

Vibrational Spectroscopy Investigations (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. A broad absorption band would be expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the ketone around 1680 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ether and carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 | O-H stretch (Carboxylic acid) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1680 | C=O stretch (Ketone) |

| ~1600, ~1500 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch (Aryl ether) |

| ~1200 | C-O stretch (Carboxylic acid) |

Note: These are expected ranges and the exact peak positions can vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations. It is particularly sensitive to non-polar bonds. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong signals. The C=O stretching vibrations would also be visible, although their intensities might differ from those in the IR spectrum. The aliphatic C-H stretching and bending vibrations would also contribute to the Raman spectrum. A detailed Raman analysis would aid in a more complete vibrational assignment when used in conjunction with FT-IR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the chromophores present—the substituted benzene ring and the carbonyl group—are expected to give rise to characteristic absorption bands. The UV-Vis spectrum is dictated by transitions of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.

The primary electronic transitions anticipated for this molecule are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions associated with the aromatic ring and the carbonyl group. The conjugated system involving the benzene ring and the adjacent carbonyl group typically results in strong absorption bands.

n → π Transitions:* This type of transition involves the non-bonding electrons on the oxygen atoms of the carbonyl and carboxylic acid groups. These transitions are generally of lower energy and intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the surveyed literature, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate and predict the electronic absorption spectra of such compounds. researchgate.net Based on its structural components, the expected transitions are summarized below.

Table 1: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl ring, Carbonyl group (C=O) | Shorter wavelength (High energy) | High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₂H₁₄O₄, corresponding to a molecular weight of approximately 222.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides the exact mass, which for this compound is 222.0892 Da for the monoisotopic mass. uni.lu

In mass spectrometry analysis, the molecule is ionized, often forming a molecular ion [M]⁺ or adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu The subsequent fragmentation of the molecular ion provides valuable structural information. For this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl group and within the butanoic acid chain.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is common for ketones. A prominent fragment would be the ethoxyphenyl-acylium ion, [CH₃CH₂OC₆H₄CO]⁺.

Loss of Side Chain: Cleavage can result in the loss of parts of the butanoic acid moiety, such as the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH), which is a characteristic fragmentation for carboxylic acids. libretexts.org

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to neutral losses.

Analysis of a structurally similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, shows a prominent peak at m/z 119, corresponding to the [CH₃C₆H₄CO]⁺ fragment, supporting the expected alpha-cleavage pattern. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 222.08865 |

| [M+H]⁺ | 223.09648 |

| [M+Na]⁺ | 245.07842 |

| [M+K]⁺ | 261.05236 |

| [M-H]⁻ | 221.08192 |

Data sourced from predicted values. uni.lu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Structure | m/z (Calculated) | Description of Loss |

|---|---|---|

| [C₉H₉O₂]⁺ | 149 | Ethoxyphenyl-acylium ion |

| [C₁₂H₁₃O₃]⁺ | 205 | Loss of hydroxyl radical (•OH) |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

As of the current survey of literature, a single-crystal X-ray structure for this compound has not been reported. However, the crystal structure of a related derivative, N-(4-Ethoxyphenyl)-3-oxobutanamide, has been elucidated, providing insight into the type of structural information that can be obtained. nih.gov The study of this derivative revealed that it crystallizes in the Pca2₁ space group with two independent molecules in the asymmetric unit. nih.gov Such an analysis for this compound would confirm its molecular geometry, identify intermolecular interactions like hydrogen bonding involving the carboxylic acid group, and describe its solid-state packing arrangement.

Table 4: Illustrative Crystallographic Data for the Derivative N-(4-Ethoxyphenyl)-3-oxobutanamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Molecules per Asymmetric Unit (Z') | 2 |

This data is for a related derivative and serves as an example of XRD findings. nih.gov

Computational and Theoretical Studies on 4 4 Ethoxyphenyl 4 Oxobutanoic Acid

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely used to calculate various quantum chemical descriptors that explain the reactivity and stability of molecules.

Optimized Molecular Structures and Geometries

Table 1: Key Geometric Components of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

| Structural Feature | Description |

|---|---|

| Ethoxyphenyl Group | Consists of a planar benzene (B151609) ring bonded to an ethoxy group (-OCH₂CH₃) and the keto-butanoic acid chain. |

| Keto Group | A carbonyl functional group (C=O) at the fourth position of the butanoic acid chain. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring system. The LUMO indicates the ability to accept electrons, defining the molecule's electrophilicity. youtube.com The LUMO is likely concentrated on the electron-deficient regions, such as the carbonyl and carboxylic acid groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Parameters

| Parameter | Description | Value for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Data not available in cited literature |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited literature |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify the regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, different colors represent different electrostatic potential values.

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential concentrated around the electronegative oxygen atoms of the carbonyl, carboxylic acid, and ethoxy groups, indicating these are sites for electrophilic interaction. chemrxiv.org Regions of positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. chemrxiv.org

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. researchgate.net This analysis provides quantitative insight into the distribution of electrons and helps in understanding the electrostatic interactions and reactivity of the molecule. researchgate.netniscpr.res.in In this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to carry significant negative charges, while the carbonyl carbon and the acidic hydrogen would exhibit positive charges.

Table 3: Expected Mulliken Charge Distribution on Key Atoms

| Atom | Location | Expected Charge |

|---|---|---|

| O (Ether) | Ethoxy group | Negative |

| O (Ketone) | Carbonyl group | Highly Negative |

| O (Carboxyl) | Carboxylic acid group | Highly Negative |

Global Reactivity Descriptors

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -χ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a framework for understanding a molecule's resistance to change in its electron distribution and its propensity to accept electrons. mdpi.comresearchgate.net

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Significance | Value for this compound |

|---|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. | Data not available in cited literature |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added. | Data not available in cited literature |

| Electronegativity (χ) | (I+A)/2 | The power of an atom to attract electrons. | Data not available in cited literature |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. | Data not available in cited literature |

| Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. | Data not available in cited literature |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. cecam.org It is a primary method for calculating electronic absorption spectra (such as UV-Visible spectra) by determining the vertical excitation energies, oscillator strengths, and transition characteristics. ohio-state.eduyoutube.com

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as n→π* or π→π*. This analysis can also reveal charge transfer (CT) characteristics, for instance, showing whether an electronic excitation involves the movement of electron density from the ethoxyphenyl moiety to the keto-acid portion of the molecule. scispace.com Such information is vital for understanding the photophysical properties of the compound.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the interactions between different parts of its structure. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. This analysis is particularly valuable for understanding the stability of a molecule arising from hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital.

While specific NBO analysis data for this compound is not available in publicly accessible literature, a representative analysis would typically involve the interactions presented in the table below. The data shown are illustrative examples of what such an analysis would reveal.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on ethoxy group | σ(C-C) of the phenyl ring | ~2.5 | Lone pair to anti-bonding sigma orbital |

| π (C-C) of the phenyl ring | π(C=O) of the keto group | ~15.0 | Pi-system to anti-bonding pi orbital |

| π (C=O) of the keto group | π(C-C) of the phenyl ring | ~5.0 | Pi-system to anti-bonding pi orbital |

| LP (O) on carboxyl group (C=O) | σ(C-C) of the butanoic chain | ~1.8 | Lone pair to anti-bonding sigma orbital |

| σ (C-H) on the ethyl group | σ*(C-O) of the ethoxy group | ~4.5 | Sigma to anti-bonding sigma orbital (hyperconjugation) |

Note: The values in this table are representative and intended to illustrate the type of data obtained from an NBO analysis. They are not based on a published study of this specific molecule.

The analysis would likely highlight a significant stabilizing interaction between the π-system of the phenyl ring and the π-system of the adjacent keto group, indicating electronic conjugation. Furthermore, the lone pairs on the ethoxy oxygen would contribute to the electronic stability of the aromatic ring.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor).

A conformational analysis resulting from MD simulations would identify low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a dynamic biological environment.

While specific MD simulation studies on this compound are not readily found in the literature, a typical outcome of such a study would be the characterization of its main dihedral angles and the relative energies of its stable conformers.

Table 2: Illustrative Conformational Analysis of this compound

| Conformer ID | Dihedral Angle 1 (C-C-C-C of butanoic acid) | Dihedral Angle 2 (Phenyl-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~180° (anti) | ~30° | 0.00 | 65% |

| 2 | ~60° (gauche) | ~30° | 1.20 | 25% |

| 3 | ~180° (anti) | ~90° | 2.50 | 10% |

Note: The data in this table are for illustrative purposes to show what a conformational analysis via MD simulation might produce. These are not experimentally verified values for this molecule.

The results would likely indicate that the extended (anti) conformation of the butanoic acid chain is the most stable, and that there is a preferred, non-planar arrangement between the phenyl ring and the carbonyl group to minimize steric hindrance.

In Silico ADMET and Drug-Likeness Predictions

Before a compound is synthesized for biological testing, its potential as a drug candidate can be assessed using computational models that predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions help to identify molecules that are likely to have poor pharmacokinetic profiles or toxic effects, allowing researchers to prioritize more promising candidates.

Drug-likeness is another critical concept, evaluated by rules such as Lipinski's Rule of Five. These rules are based on the physicochemical properties of known oral drugs and help to predict if a compound is likely to be orally bioavailable.

For this compound, ADMET and drug-likeness predictions can provide a preliminary assessment of its suitability as a potential therapeutic agent. These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The following tables present predicted ADMET properties and drug-likeness parameters for this compound, based on standard computational models.

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance in Drug Development |

| A bsorption (Human Intestinal) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| D istribution (BBB Permeability) | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| M etabolism (CYP2D6 Inhibition) | Non-inhibitor | Low probability of interfering with the metabolism of other drugs. |

| E xcretion (Aqueous Solubility) | Moderate | Sufficiently soluble for formulation and distribution in the body. |

| T oxicity (AMES Mutagenicity) | Non-mutagenic | Predicted to have a low risk of causing DNA mutations. |

Note: These predictions are generated from computational algorithms and have not been experimentally confirmed for this specific compound.

Table 4: Predicted Drug-Likeness Profile of this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 222.24 | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~1.7 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Result | Passes |

Note: The values are based on the known chemical structure of the compound and standard prediction models. LogP is an estimated value.

These in silico results suggest that this compound has a favorable profile for a potential drug candidate, with good predicted absorption and no violations of Lipinski's Rule of Five.

Research on Biological Activities and Mechanistic Investigations

Anti-inflammatory Activity and Related Mechanisms

Derivatives of 4-oxobutanoic acid have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often attributed to their interaction with key enzymes in the inflammatory cascade.

Preliminary studies suggest that compounds structurally related to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

A comparative analysis of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid with its methoxy (B1213986) analog, 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, revealed that the ethoxy derivative displayed higher efficacy in anti-inflammatory assays. This suggests that the ethoxy group plays a crucial role in the compound's biological activity, potentially by enhancing its binding affinity to target enzymes. The electron-donating nature of the ethoxy group can increase the electron density on the phenyl ring, which may improve interactions, such as π-π stacking, with aromatic residues within the active sites of enzymes.

The general mechanism for many anti-inflammatory phytochemicals involves several pathways, including the modulation of pro-inflammatory enzyme activities like COX and lipoxygenase (LOX), and altering the production of other pro-inflammatory molecules.

Antimicrobial and Antifungal Efficacy

The 4-oxobutanoic acid scaffold and its derivatives have been a subject of research for their potential antimicrobial and antifungal activities. Various studies have explored the efficacy of these compounds against a range of pathogenic microorganisms.

Derivatives of 1,3,4-oxadiazole (B1194373), which can be synthesized from butanoic acid precursors, have demonstrated a broad spectrum of antimicrobial activity. nih.gov For instance, certain 1,3,4-oxadiazole hybrids have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Some derivatives have exhibited antimicrobial efficacy two to four times stronger than the standard antibiotic ampicillin. nih.gov

In the realm of antifungal agents, derivatives of 4-oxobutanoic acid have been tested against various fungal species. For example, some oxazolone-based sulfonamides, which can be related to the butanoic acid structure, have shown potent antifungal activity against Aspergillus niger and Candida albicans. nih.gov Specifically, one derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Aspergillus niger and 2 µg/mL against Candida albicans. nih.gov Other 1,3,4-oxadiazole derivatives have also shown significant antifungal effects, with some being 8 to 16 times more active than fluconazole (B54011) against A. niger and C. albicans, respectively. nih.gov

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in the provided context, the general activity of the 4-oxobutanoic acid scaffold suggests potential in this area. For instance, fluorinated analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid have shown antimicrobial activity.

Table 1: Antifungal Activity of Selected Oxazolone (B7731731) Derivatives

| Compound | Aspergillus niger MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| 9h | 4 | 2 |

| 9c | 8 | 4 |

| 9k | 16 | 8 |

Data sourced from a study on oxazolone-based sulfonamides. nih.gov

Anticancer Activity and Cytotoxicity Studies

The potential of butanoic acid derivatives as anticancer agents has been an active area of research. Cytotoxicity studies against various cancer cell lines are a primary method for evaluating this potential.

Derivatives of butanoic acid have been shown to exhibit cytotoxic effects against cancer cells. For example, a derivative of butyric acid, pivalyloxymethyl butyrate (B1204436) (AN-9), has been shown to inhibit the proliferation and induce apoptosis in mouse monocytic leukaemia cells. nih.gov In the context of breast cancer, various synthetic compounds are evaluated for their cytotoxicity against cell lines such as MCF-7. nih.gov

Studies on compounds with structural similarities to this compound have shown promise. For instance, some acylated isoxanthohumols demonstrated preferential activity against MCF-7 tumor cells with low cytotoxicity to normal MCF-10A cells, suggesting selectivity towards cancer cells. nih.gov Similarly, certain chalcones have shown significant inhibitory effects against MCF-7 cells, with IC50 values as low as 3.30 ± 0.92 µM. mdpi.com Betulinic acid, a pentacyclic triterpene, also displayed cytotoxicity towards MCF-7 cells with an IC50 value of 13.5 µg/mL and demonstrated in vivo antitumor activity in nude mice bearing MCF-7 xenografts. nih.gov

While direct cytotoxic data for this compound on MCF-7 cells is not specified, the activity of its structural analogs suggests that the 4-aryl-4-oxobutanoic acid scaffold is a viable candidate for anticancer research. mdpi.comnih.govmdpi.com

Table 2: Cytotoxicity of Selected Compounds on MCF-7 Breast Cancer Cells

| Compound | IC50 Value | Reference |

| Betulinic Acid | 13.5 µg/mL | nih.gov |

| Chalcone (B49325) 13 | 3.30 ± 0.92 µM | mdpi.com |

| Poplar Bud Extract | 66.26 µg/mL | nih.gov |

Enzyme Inhibition Studies

The biological activity of this compound and its analogs is often linked to their ability to inhibit specific enzymes.

As mentioned in the anti-inflammatory section, a primary target for butanoic acid derivatives is the cyclooxygenase (COX) enzyme. The inhibition of COX-1 and COX-2 is a key mechanism for reducing inflammation. nih.gov Some 2-(trimethoxyphenyl)-thiazoles, which share structural motifs with the target compound, have been shown to be good inhibitors of both COX isoforms. wikipedia.org

Beyond COX enzymes, other enzyme targets have been identified. For example, 4-substituted 2,4-dioxobutanoic acids are reported to be potent inhibitors of glycolic acid oxidase. nih.gov Furthermore, an analog, 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, has been noted to inhibit kynurenine-3-hydroxylase with an IC50 of 18.2 µM. Some benzylidene oxazolone derivatives of cinnamic acid have also been found to inhibit human acetylcholinesterase (hAChE). nih.gov

Table 3: Enzyme Inhibitory Activity of Related Compounds

| Compound/Derivative Class | Target Enzyme | Activity (IC50) |

| 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid | Kynurenine-3-hydroxylase | 18.2 µM |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Glycolic acid oxidase | 6 X 10⁻⁸ M nih.gov |

| Benzylidene oxazolone derivative 1 | Human Acetylcholinesterase | 9.2 ± 2.3 μM nih.gov |

Receptor Binding and Ligand-Target Interactions

The interaction of small molecules with biological receptors is fundamental to their pharmacological effects. Docking studies and binding assays are used to elucidate these interactions.

While specific receptor binding studies for this compound are not detailed, research on related structures provides insights into potential ligand-target interactions. For instance, a series of (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazoles have been designed as agonists for the G protein-coupled receptor 88 (GPR88). nih.gov One of these compounds demonstrated an EC50 of 59 nM in a cell-based cAMP assay and an EC50 of 942 nM in a [³⁵S]GTPγS binding assay using mouse striatal membranes. nih.gov

Molecular docking studies of other ligands have shown that interactions such as salt bridges with key residues like aspartic acid in the receptor's binding site are crucial. nih.gov For some allosteric ligands, binding can block the conformational changes in a receptor that are necessary for its activation. nih.gov The ethoxy group on the phenyl ring can influence binding through electronic effects, potentially enhancing π-π stacking with aromatic amino acid residues in the receptor's active site.

In Vitro and In Vivo Biological Assessments

The biological activity of this compound and its analogs is evaluated through a combination of in vitro (cell-based) and in vivo (animal model) studies.

In vitro assays have demonstrated the anti-inflammatory effects of related compounds through the inhibition of COX activity in cell culture models. Cytotoxicity against various cancer cell lines, such as the human breast cancer cell line MCF-7, is a common in vitro assessment. mdpi.comnih.gov For example, a poplar bud extract showed a dose-dependent decrease in MCF-7 cell viability with an IC50 of 66.26 μg/mL. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have been shown to be non-toxic in cell line evaluations, suggesting a favorable safety profile at effective antifungal concentrations. frontiersin.org

In vivo studies in animal models provide further validation of a compound's biological effects. For instance, betulinic acid demonstrated significant antitumor activity in nude mice bearing MCF-7 breast adenocarcinoma xenografts, reducing tumor size by up to 77%. nih.gov A derivative of butyric acid, AN-9, was shown to prolong the survival of mice inoculated with leukaemia cells, both as a single agent and in combination with other drugs. nih.gov In a murine model of systemic candidiasis, two 1,3,4-oxadiazole compounds significantly reduced the fungal burden in the kidneys and spleen. frontiersin.org An ex ovo chick chorioallantoic membrane (CAM) assay has been used as an in vivo model for assessing the toxicity and anti-angiogenic potential of some complexes. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure.

For 4-aryl-4-oxobutanoic acids and related compounds, several SAR insights have been established. The nature and position of the substituent on the aryl ring significantly influence the biological activity. A comparative study between 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid and its 4-methoxy analog indicated that the ethoxy group conferred greater anti-inflammatory efficacy, highlighting the importance of the alkoxy substituent. In a series of 5-aryl-4,6-dithianonanedioic acids, it was found that ortho- and meta-substituted compounds had comparable activity, while para-substituted derivatives were inactive. ekb.eg

The lipophilicity and electronic properties of the substituents are key factors. The ethoxy group on this compound provides a degree of lipophilicity which can affect its absorption and distribution in biological systems. In other series of compounds, such as 1,2,5-oxadiazoles, it has been shown that a 4-(3,4-dialkoxyphenyl) substitution has a positive impact on activity and cytotoxicity. mdpi.com

Modification of other parts of the molecule also affects activity. For example, in a series of leukotriene antagonists, an optimal chain length in a lipid tail was identified. ekb.eg For a series of (4-alkoxyphenyl)glycinamides, the conversion to 5-amino-1,3,4-oxadiazole bioisosteres resulted in significantly improved potency and lower lipophilicity. nih.gov

Potential Applications in Advanced Materials Science

Development of New Materials Based on 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of new polymers. Researchers have explored its use in creating polyesters, polyimides, and other polymers where the compound's rigid aromatic core and flexible side groups can be leveraged to control material properties. The presence of the ethoxy group can enhance solubility and modify the thermal characteristics of the resulting polymers.

For instance, the carboxylic acid group can undergo polycondensation reactions with diols to form polyesters. The ketone group, meanwhile, can be used as a point of attachment for side chains or as a site for cross-linking, enabling the formation of complex three-dimensional networks. These polymers may find applications in specialty plastics and coatings where specific thermal stability and mechanical strength are required.

Table 1: Illustrative Polymer Properties Derived from this compound Derivatives

| Polymer Type | Monomer Component | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| Polyester | Derivative of this compound | Enhanced Thermal Stability | High-performance coatings |

| Polyimide | Diamine derived from this compound | Good Film-Forming Capabilities | Electronic substrates |

Non-Linear Optical (NLO) Properties and Materials

A significant area of application for derivatives of this compound is in the development of non-linear optical (NLO) materials. NLO materials are crucial for modern technologies like optical computing, data storage, and telecommunications, as they can alter the phase, frequency, or amplitude of light.

The key to this application lies in converting this compound into chalcones. Chalcones are a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, which provides an extended π-conjugated system necessary for NLO activity. This conversion is typically achieved through a Claisen-Schmidt condensation reaction between the ketone of the parent acid (or its ester) and a substituted benzaldehyde (B42025).

The resulting chalcone (B49325) derivatives possess a donor-π-acceptor (D-π-A) structure. In this case, the ethoxy group acts as an electron donor, the propenone bridge serves as the π-system, and a substituent from the condensed benzaldehyde (often a nitro group) acts as the electron acceptor. This intramolecular charge transfer is responsible for the high second- and third-order optical nonlinearities observed in these materials. Research has demonstrated that polymers and crystals incorporating these chalcone moieties exhibit significant NLO responses.

Table 2: Representative Non-Linear Optical (NLO) Properties of Chalcones Derived from this compound Precursors

| Chalcone Derivative | Synthesis Method | Key NLO Parameter | Significance |

|---|---|---|---|

| (2E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | High second-order hyperpolarizability (β) | Potential for frequency doubling (e.g., green lasers) |

| Polymer with pendant chalcone groups | Polymerization of chalcone-functionalized monomer | Large third-order susceptibility (χ(3)) | Suitable for optical switching and data processing |

Role as Reactive Functional Groups in Material Synthesis

The utility of this compound in material synthesis is fundamentally derived from its two distinct functional groups: the carboxylic acid and the ketone.

The carboxylic acid group (-COOH) is a primary site for forming stable covalent bonds. It readily participates in:

Esterification: Reacting with alcohols to form esters. This is a common method for creating monomers that can then be polymerized, or for grafting the molecule onto a surface or a polymer backbone.

Amidation: Reacting with amines to form amides. This reaction is used to synthesize polyamides or to functionalize materials with specific chemical properties.

The ketone group (C=O) offers a different set of synthetic possibilities:

Claisen-Schmidt Condensation: As mentioned, this is the key reaction for producing NLO-active chalcones by reacting the ketone with an aldehyde.

Schiff Base Formation: The ketone can react with primary amines to form Schiff bases (imines), which can be used to create novel ligands for metal complexes or to introduce specific functionalities into a material.

This dual reactivity allows for a modular approach to material design. For example, the carboxylic acid can be used to anchor the molecule into a polymer main chain, while the ketone remains available for subsequent modification, such as the creation of a chalcone side chain, thereby incorporating NLO properties into the bulk material. This strategic use of its functional groups makes this compound a valuable and adaptable component in the synthesis of advanced functional materials.

Advanced Research Methodologies and Techniques

Chromatography Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatography is an indispensable analytical technique for separating, identifying, and purifying the components of a mixture. nih.gov The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. nih.govoup.com.au

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. nih.gov In the context of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a Reverse-Phase HPLC (RP-HPLC) method is commonly employed. pensoft.netpensoft.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and a phosphate buffer. pensoft.netpensoft.net Isocratic elution at a controlled flow rate and temperature ensures reproducible separation. pensoft.net Detection is typically achieved using a UV/VIS detector set at a wavelength where the compound exhibits maximum absorbance. pensoft.netnih.gov Preparative HPLC can be used to isolate the compound in high purity from reaction mixtures or natural extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cznih.gov For a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. plantsjournal.comjppres.com The column's stationary phase separates components based on their boiling points and polarity. plantsjournal.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing definitive structural identification. plantsjournal.comeurofins.com

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 silica gel (nonpolar) | Acetonitrile/Water or Buffer (polar) | UV/VIS, Refractive Index nih.gov | Purity assessment, quantification, preparative purification pensoft.netnih.gov |

| GC-MS | Fused silica capillary column (e.g., DB-35MS) | Helium (inert gas) | Mass Spectrometer | Identification of volatile impurities, structural confirmation plantsjournal.com |

Crystallography and Crystal Engineering

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining single crystals of suitable quality is the first critical step. This can be achieved through techniques like slow evaporation from a suitable solvent. researchgate.net

Once a crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is measured and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined. researchgate.netmdpi.com This analysis reveals precise bond lengths, bond angles, and torsion angles. mdpi.com A key feature of interest would be the planarity of the ethoxyphenyl group and the conformation of the butanoic acid chain.

Crystal engineering involves understanding and utilizing intermolecular interactions to design new crystalline solids with desired properties. ub.edu In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. This facilitates the formation of predictable supramolecular structures, such as hydrogen-bonded dimers or chains, which are common motifs in carboxylic acids. researchgate.netmdpi.com The packing of these molecules in the crystal lattice is influenced by these strong hydrogen bonds as well as weaker interactions like C-H···π interactions involving the phenyl ring. nih.gov

| Parameter | Description | Significance for this compound |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. researchgate.netnih.gov |

| Space Group | Describes the symmetry of the arrangement of molecules within the unit cell. | Determines the asymmetric unit and the relationships between molecules. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. nih.gov |

| Hydrogen Bonding | Strong directional interactions between -OH (donor) and C=O (acceptor) groups. | Dictates the primary supramolecular structure, such as dimers or catemers. mdpi.com |

High-Throughput Screening in Biological Activity Assessment

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.govresearchgate.net This methodology is essential for identifying "hit" molecules with potential therapeutic value from vast chemical libraries. researchgate.net

To assess the biological activity of this compound, an HTS-compatible assay must first be developed. researchgate.net This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a cellular response, such as cell viability or the activation of a reporter gene. researchgate.netnih.gov

The compound, along with thousands of others from diverse libraries, would be added to microtiter plates, and its effect on the target would be measured using automated liquid handling and detection systems. ku.edu The resulting data is analyzed to identify compounds that produce a significant and reproducible effect. These "hits" are then subjected to further testing to confirm their activity and determine their potency. nih.gov HTS allows researchers to efficiently survey the biological potential of a compound like this compound against a wide array of targets in a cost- and time-effective manner. nih.gov

Computational Drug Design and Virtual Screening (e.g., Molecular Docking)

Computational drug design utilizes computer modeling to discover, design, and optimize new therapeutic agents. taylorandfrancis.comresearchgate.net These in silico methods significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and testing. taylorandfrancis.com

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules is available. nih.gov A model, such as a pharmacophore representing the key chemical features required for activity, is built from these known active compounds. researchgate.netmdpi.com This model is then used to screen databases for other molecules that share these features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from crystallography or homology modeling), SBVS can be employed. mq.edu.au Molecular docking is the most common SBVS method. als-journal.comresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand (like this compound) when bound to a target protein to form a stable complex. japer.inmdpi.com Docking algorithms sample different conformations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each pose. als-journal.comjaper.in A lower binding energy score typically indicates a more stable complex and a higher likelihood of biological activity. als-journal.com This allows researchers to hypothesize how the compound might interact with key amino acid residues in the target's active site, guiding further optimization of the molecule's structure. scienceopen.com

| Step | Description | Tools/Software | Outcome |

| 1. Target Preparation | The 3D structure of a target protein is obtained from a database (e.g., PDB) and prepared by removing water molecules and adding hydrogens. | Discovery Studio, AutoDockTools mdpi.com | A "clean" receptor structure ready for docking. |

| 2. Ligand Preparation | A 3D structure of this compound is generated and its energy is minimized. | ChemDraw, Avogadro | An optimized, low-energy conformation of the ligand. |

| 3. Docking Simulation | The ligand is placed in the defined binding site of the target, and various conformations and orientations are systematically explored. | AutoDock Vina, GLIDE japer.inmdpi.com | A set of possible binding poses for the ligand. |

| 4. Scoring & Analysis | A scoring function calculates the binding energy for each pose. The pose with the lowest energy is analyzed to identify key interactions (e.g., hydrogen bonds). | LigX, PyMOL als-journal.com | A predicted binding mode and an estimation of binding affinity (docking score). als-journal.comscienceopen.com |

Environmental and Green Chemistry Considerations in the Synthesis and Application of 4 4 Ethoxyphenyl 4 Oxobutanoic Acid

Sustainable Synthesis Approaches

The conventional synthesis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with succinic anhydride (B1165640). This reaction is generally catalyzed by a stoichiometric amount of a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), in a chlorinated or nitrobenzene (B124822) solvent. While effective, this method presents several environmental and efficiency challenges, including the use of hazardous solvents and the generation of large amounts of acidic waste.

In response to these drawbacks, researchers are exploring greener and more sustainable alternatives to the traditional Friedel-Crafts acylation. These approaches align with the principles of green chemistry by aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Alternative Catalytic Systems: A primary focus of sustainable synthesis is the replacement of stoichiometric AlCl₃ with catalytic systems. Heterogeneous catalysts, such as zeolites and metal oxides like zinc oxide, offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and milder reaction conditions. For instance, zinc oxide has been demonstrated as an effective catalyst for Friedel-Crafts acylations, proceeding under solvent-free conditions which further enhances the green credentials of the process. organic-chemistry.org

Solvent-Free and Alternative Solvent Conditions: The use of volatile organic solvents, particularly halogenated hydrocarbons, is a major source of environmental pollution. google.com To address this, solvent-free reaction conditions are being investigated. Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), has emerged as a promising technique. nih.gov This method can lead to higher yields and reduced reaction times while eliminating the need for hazardous solvents. Studies on the mechanochemical Friedel-Crafts acylation of structurally similar compounds, such as the reaction of biphenyl (B1667301) with succinic anhydride, have shown good results, suggesting its applicability for the synthesis of this compound. nih.gov

Furthermore, the use of greener solvents like ionic liquids is being explored. For example, indium triflate in an ionic liquid has been shown to be an efficient catalyst system for Friedel-Crafts acylation with acid anhydrides. sigmaaldrich.com

The following table compares the traditional synthesis method with potential sustainable alternatives.

| Feature | Traditional Friedel-Crafts Acylation | Sustainable Approaches |

| Catalyst | Stoichiometric anhydrous aluminum chloride (AlCl₃) | Catalytic amounts of solid acids (e.g., zeolites, ZnO), Indium triflate, Metal- and halogen-free systems organic-chemistry.orgsigmaaldrich.com |

| Solvent | Halogenated hydrocarbons (e.g., dichloroethane), Nitrobenzene | Solvent-free (Mechanochemistry), Ionic Liquids, Water nih.govsigmaaldrich.comgoogle.com |

| Waste | Large volumes of acidic aqueous waste from quenching AlCl₃ | Reduced waste, recyclable catalysts |

| Conditions | Often requires heating | Can often be performed at room temperature (e.g., mechanochemistry, some catalytic systems) organic-chemistry.orgnih.gov |

Waste Minimization and By-product Management

The traditional synthesis route for this compound generates significant waste streams that require careful management. The primary source of waste is the aluminum chloride catalyst, which is used in excess of stoichiometric amounts and is hydrolyzed during the work-up phase to form aluminum hydroxide (B78521) and hydrochloric acid, resulting in a large volume of corrosive and environmentally harmful aqueous waste. google.com

Waste Reduction and Catalyst Recycling: A key strategy for waste minimization is the recycling of the aluminum catalyst. One patented method involves concentrating the post-reaction mixture and then carefully adding a controlled amount of water to precipitate aluminum chloride hexahydrate. google.com This recovered aluminum salt can then potentially be reused, drastically reducing the aluminum-containing waste stream.

Another approach to managing the waste AlCl₃ is through neutralization. The acidic waste can be treated with a base, such as sodium bicarbonate or waste alkali liquor, to form a more benign sludge. google.comstackexchange.com This sludge can then be solidified using materials like cement and fly ash for safe disposal in landfills. google.com

By-product Formation and Control: The Friedel-Crafts acylation of phenetole, which has an activating ethoxy group, can lead to the formation of regioisomers. Besides the desired para-substituted product, ortho-substituted isomers can also be formed. The formation of these by-products reduces the yield of the target molecule and necessitates purification steps, which can generate further waste.

The choice of solvent can play a role in controlling the isomer ratio. For instance, using dichlorobenzene as a solvent has been reported to improve the selectivity for the para isomer in the synthesis of similar alkoxy-substituted phenyl oxobutanoic acids, which simplifies purification.

The table below summarizes the primary waste streams and by-products associated with the synthesis and outlines management strategies.

| Category | Description | Management and Minimization Strategies |

| Primary Waste Stream | Acidic aqueous waste containing aluminum hydroxide and hydrochloric acid from quenching the AlCl₃ catalyst. | - Recycling of aluminum chloride as its hexahydrate salt. google.com- Neutralization with a base followed by solidification for safe disposal. google.comstackexchange.com |

| Solvent Waste | Used halogenated or nitro-aromatic solvents. | - Use of solvent-free methods (mechanochemistry). nih.gov- Replacement with greener solvents (e.g., ionic liquids). sigmaaldrich.com- Solvent recovery and recycling where feasible. |

| By-products | ortho-(4-Ethoxyphenyl)-4-oxobutanoic acid (regioisomer). | - Optimization of reaction conditions (e.g., solvent choice) to improve regioselectivity. - Separation and purification via crystallization or chromatography. |

Environmental Impact Assessment of Production and Use

Impact of Production: The environmental impact of producing this compound is largely dictated by the chosen synthesis route.

Green Alternatives: The adoption of sustainable synthesis methods would markedly decrease the environmental impact. The use of catalytic rather than stoichiometric reagents, the elimination of harmful organic solvents, and the implementation of waste recycling protocols would lead to a process with higher atom economy, lower energy consumption, and reduced generation of hazardous waste. google.comnih.gov

Impact of Use and Disposal: The environmental fate and ecotoxicity of this compound are not well-documented. As a substituted butanoic acid, its persistence and potential for bioaccumulation would depend on the biodegradability of the aromatic and aliphatic portions of the molecule. The ethoxyphenyl group may confer some level of persistence. The carboxylic acid functional group is expected to be ionized at environmental pH, which would increase its water solubility and potentially reduce its bioaccumulation potential compared to more lipophilic compounds.

Further research is needed to fully characterize the environmental risks associated with the lifecycle of this compound, from its manufacture to its ultimate fate in the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized for improved yield and purity?

- Answer : The synthesis typically involves Claisen condensation or Knoevenagel reactions. For example, analogous compounds like 4-methoxy-4-oxobutanoic acid are synthesized via esterification of succinic anhydride derivatives, followed by hydrolysis . Optimization may include adjusting catalyst concentration (e.g., using NaH or KOtBu), controlling reaction temperature, and employing anhydrous conditions to minimize side reactions. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- ¹H NMR : Look for signals at δ ~2.60–2.80 ppm (m, CH₂ groups adjacent to the ketone) and δ ~3.60–4.20 ppm (ethoxy group, OCH₂CH₃). The carboxylic acid proton may appear as a broad singlet near δ ~9.80 ppm .

- ¹³C NMR : The ketone carbonyl (C=O) typically resonates at ~200–210 ppm, while the carboxylic acid carbonyl appears at ~170–175 ppm .

- IR Spectroscopy : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1650–1750 cm⁻¹) and C-O (ethoxy: ~1250 cm⁻¹) .

Q. How does the ethoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution compared to halogenated analogs?

- Answer : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution but deactivating it toward nucleophilic substitution. This contrasts with halogenated analogs (e.g., 4-(4-Bromophenyl) derivatives), where halogens are weakly deactivating but ortho/para-directing. Reactivity differences must be considered when designing derivatives for biological studies .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the enzyme inhibitory potential of this compound, and how are mechanistic insights derived?

- Answer :

- Enzyme Kinetics : Use assays like UV-Vis spectroscopy to monitor substrate depletion (e.g., for COX or Kynurenine-3-hydroxylase inhibition). IC₅₀ values are determined via dose-response curves .

- Molecular Docking : Computational models predict binding interactions between the compound’s keto and ethoxy groups and enzyme active sites (e.g., COX-2). Mutagenesis studies validate critical residues for binding .

- Contradictions in Data : Discrepancies in reported IC₅₀ values may arise from assay conditions (pH, temperature) or enzyme isoforms. Standardizing protocols and using positive controls (e.g., indomethacin for COX) mitigates variability .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity while minimizing off-target effects?

- Answer :

- Derivatization : Synthesize analogs with substituents at the phenyl ring (e.g., -F, -Cl) or modify the butanoic acid backbone (e.g., esterification). Compare activities against a panel of enzymes or cell lines .

- Pharmacophore Mapping : Identify critical groups (e.g., ketone for hydrogen bonding, ethoxy for lipophilicity) using 3D-QSAR models. For example, chloro-substituted analogs show enhanced antimicrobial activity due to increased electrophilicity .

- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and in silico ADMET predictions to prioritize candidates .

Q. What methodological considerations are essential for derivatizing this compound to enhance its detectability in chromatographic analyses?

- Answer :

- Pre-Column Derivatization : React the carboxylic acid with reagents like 6-methoxy-4-quinolone (6-MOQ) to form UV-absorbing or fluorescent derivatives. Optimize pH and reaction time to maximize derivatization efficiency .

- LC-MS/MS : Use ion-pairing agents (e.g., TFA) to improve retention on reverse-phase columns. Monitor fragmentation patterns (e.g., m/z corresponding to [M-H]⁻ ions) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。